(2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride
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Overview
Description
(2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a chemical compound that features a thiazole ring and a pyrrolidine moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride typically involves the reaction of 2-chloro-thiazole with pyrrolidine derivatives under specific conditions. One common method involves the use of hydrazonoyl halides as precursors, which react with thiazole derivatives in the presence of catalysts such as triethylamine and ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: It can form condensation products with other compounds, leading to the synthesis of more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, thiourea, and substituted benzaldehydes . Reaction conditions often involve the use of solvents such as ethanol and methanol, along with catalysts like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylidenemalononitrile can yield pyrano[2,3-d]thiazole derivatives .
Scientific Research Applications
(2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial effects . Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1-(2-(4-methyl-5-(phenyldiazenyl)thiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
(2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is unique due to its specific combination of a thiazole ring and a pyrrolidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3S.ClH/c10-9-13-6-8(14-9)5-11-4-7-2-1-3-12-7;/h6-7,11-12H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNUWKOXRMYORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNCC2=CN=C(S2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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